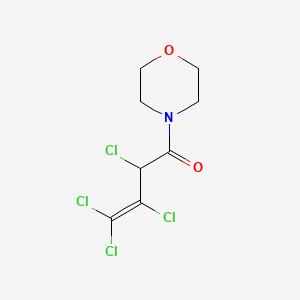
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with the chemical formula C₄H₉NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- typically involves the reaction of morpholine with a chlorinated butenone derivative. The process can be summarized as follows:
Starting Materials: Morpholine and 2,3,4,4-tetrachloro-1-oxo-3-butenyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The chlorinated butenone derivative is added dropwise to a solution of morpholine and the base in the solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the butenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the morpholine derivative.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 4-(1-oxo-2-butenyl)-: Similar structure but lacks the chlorine atoms.
Morpholine, 4-(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl-: Contains a hydroxyphenyl group instead of the tetrachlorobutenyl group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the butenyl group.
Uniqueness
The presence of the 2,3,4,4-tetrachloro-1-oxo-3-butenyl group in Morpholine, 4-(2,3,4,4-tetrachloro-1-oxo-3-butenyl)- imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13178-31-9 |
|---|---|
Molekularformel |
C8H9Cl4NO2 |
Molekulargewicht |
293.0 g/mol |
IUPAC-Name |
2,3,4,4-tetrachloro-1-morpholin-4-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H9Cl4NO2/c9-5(7(11)12)6(10)8(14)13-1-3-15-4-2-13/h6H,1-4H2 |
InChI-Schlüssel |
CIQLKIDQXGHLJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(C(=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


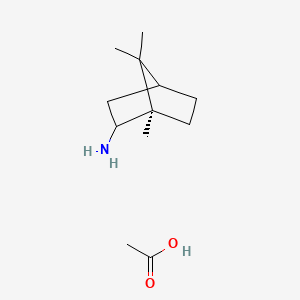
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
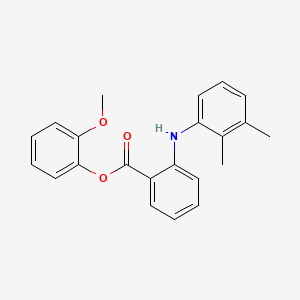
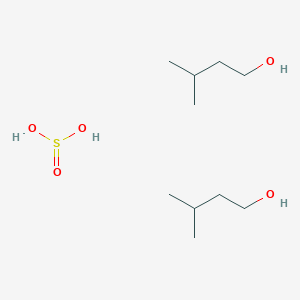
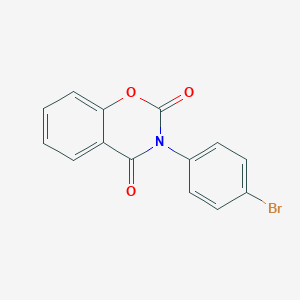


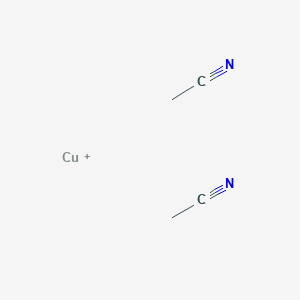
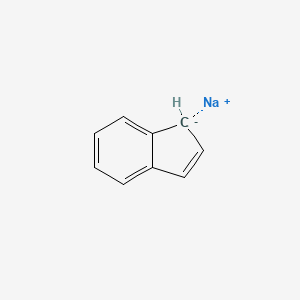
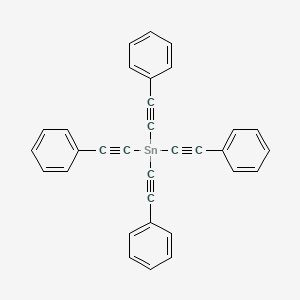
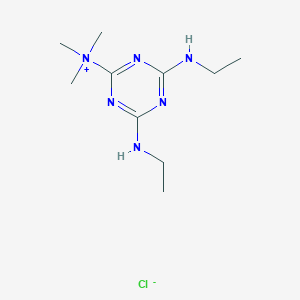
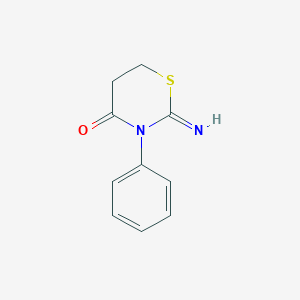
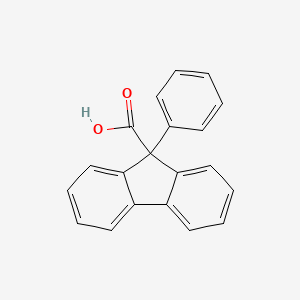
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
